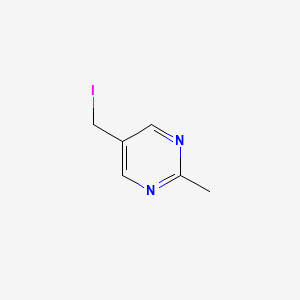

5-Iodomethyl-2-methyl-pyrimidine

Vue d'ensemble

Description

5-Iodomethyl-2-methyl-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

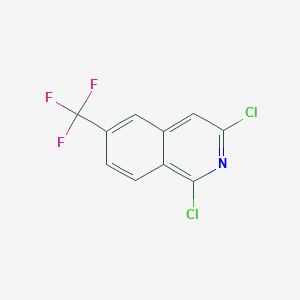

The molecular formula of 5-Iodomethyl-2-methyl-pyrimidine is C6H7IN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Physical And Chemical Properties Analysis

The molecular weight of 5-Iodomethyl-2-methyl-pyrimidine is 234.04 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. MRI-based Reporter Gene Monitoring

5-Iodomethyl-2-methyl-pyrimidine derivatives have applications in MRI-based reporter gene monitoring. For instance, 5-methyl-5,6-dihydrothymidine (5-MDHT) is used for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression in rodents by MRI. This is achieved through chemical exchange saturation transfer (CEST) contrast mechanisms. The synthesis process and application in MRI-based gene expression monitoring are detailed in the work of Bar‐Shir et al. (2013) in "Nature Protocols" (Bar‐Shir et al., 2013).

2. Pyrimidine Ring Analog in Antiviral Activity

Pyrimidine ring analogs, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been reported to possess antiviral activities. These compounds are synthesized by modifying pyrimidine and have shown efficacy against retrovirus replication in cell culture. The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" explores this application (Hocková et al., 2003).

3. Iodination for Regiospecific Functionalization

The iodination of pyrimidines, including 5-Iodomethyl-2-methyl-pyrimidine, offers a route to regiospecific functionalization. This process allows for the creation of a variety of side chain-substituted pyrimidines. Niclas et al. (1987) in "Journal Fur Praktische Chemie-chemiker-zeitung" discuss this chemical process in detail (Niclas et al., 1987).

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .

Biochemical Pathways

5-Iodomethyl-2-methyl-pyrimidine may be involved in the purine and pyrimidine biosynthesis pathways . These pathways lead to the production of nucleoside-5’-phosphates, which are crucial for the synthesis of DNA and RNA .

Pharmacokinetics

Pyrimidine-based drugs generally exhibit good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Orientations Futures

Pyrimidines have shown a range of pharmacological effects, suggesting potential for future research and development . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

5-(iodomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHCEZXGGJQCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodomethyl-2-methyl-pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)